molecular formula C23H19N3O4S B2586123 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 886930-51-4

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2586123
CAS No.: 886930-51-4
M. Wt: 433.48
InChI Key: NOQGRMQXALFFRN-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a diphenylmethyl moiety. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence receptor binding interactions.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQGRMQXALFFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions .

Chemical Reactions Analysis

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to exert its effects by interfering with the normal functioning of certain enzymes and proteins.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The mesyl group in the target compound may improve metabolic stability compared to methyl or benzofuran substituents .

Comparison :

  • The target compound likely follows a similar S-alkylation route as in , using 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazole-2-thione and 2-chloro-2,2-diphenylacetamide.
  • Unlike indole-oxadiazole derivatives requiring cyclization , the target’s synthesis is more straightforward but may face challenges in regioselectivity.

Pharmacological Activities

Compound Type Biological Activity Mechanism/Receptor Interaction Reference
Benzofuran-Oxadiazoles Antimicrobial (Gram-positive bacteria, fungi) Laccase catalysis disruption
Indole-Oxadiazoles Enzyme inhibition (e.g., acetylcholinesterase) Competitive binding to catalytic sites
Benzothiazole-Acetamides Anticancer (cell line assays) Tubulin polymerization inhibition
Dichlorophenyl-Oxadiazoles Hypothesized anti-inflammatory COX-2 or LOX pathway modulation

Implications for Target Compound :

  • The mesyl group may enhance binding to sulfhydryl-containing enzymes (e.g., kinases, proteases).
  • Diphenylacetamide’s bulk could limit off-target interactions compared to smaller substituents in .

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